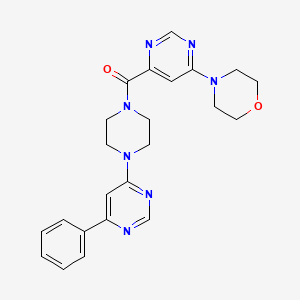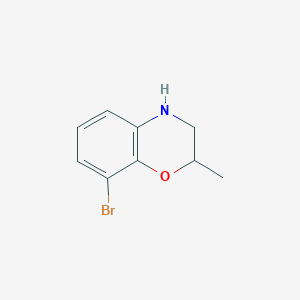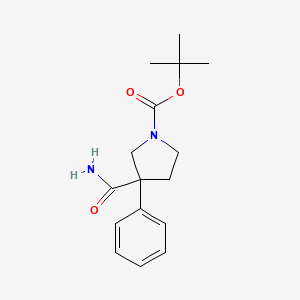![molecular formula C19H23N3O2 B2685202 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime CAS No. 338396-70-6](/img/structure/B2685202.png)
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a piperazine derivative that has shown promising results in various in vitro and in vivo experiments.
Scientific Research Applications
- Analgesic Properties: Researchers have investigated the analgesic potential of this compound due to its structural resemblance to opioids. It may interact with opioid receptors, providing pain relief without the typical side effects associated with traditional opioids.
- Neuroprotective Effects : Some studies suggest that 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime could protect neurons from oxidative stress and neurodegenerative conditions .
- Neuroscience and Behavioral Research Serotonin Receptor Modulation: The compound’s piperazine moiety may interact with serotonin receptors, affecting mood and behavior. Researchers explore its potential as a novel antidepressant or anxiolytic agent. Cognition Enhancement: Investigations into cognitive enhancement have included this compound, although more research is needed to understand its precise mechanisms.
- Asymmetric Synthesis : The oxime group in 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds .
- Transition Metal Complexes : Researchers have explored its coordination chemistry with transition metals, potentially leading to catalytic applications .
- Ligand for Metal Nanoparticles : The compound’s piperazine and oxime groups make it suitable as a ligand for metal nanoparticles. These functionalized nanoparticles find applications in catalysis, sensing, and drug delivery .
- Cholinesterase Inhibition : Some derivatives of this compound exhibit cholinesterase inhibitory activity. This property is relevant in the context of Alzheimer’s disease and other neurodegenerative disorders .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Nanotechnology
Biochemical Studies and Enzyme Inhibition
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQSRCLTZEPEN-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)
![Ethyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2685123.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)


![N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2685132.png)
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)
